molecular formula C9H10N4 B13452692 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1159693-71-6

5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13452692
CAS No.: 1159693-71-6
M. Wt: 174.20 g/mol
InChI Key: DBKHUKSNBCBUKP-UHFFFAOYSA-N
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Description

5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a methylating agent to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-methyl-1H-pyrazol-3-amine: Lacks the pyridinyl group, which can influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of both the methyl and pyridinyl groups in 5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-amine makes it unique in terms of its chemical reactivity and potential applications. These substituents can enhance its binding affinity to specific targets and improve its overall stability in various environments.

Properties

CAS No.

1159693-71-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H2,10,12)

InChI Key

DBKHUKSNBCBUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=N2)N

Origin of Product

United States

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